The compound can be synthesized from furan-2-one through the reaction with tributyltin hydride, typically in the presence of a catalyst. It falls under the classification of organotin compounds and is specifically recognized for its applications in organic synthesis and as a building block in complex molecular architectures .
The synthesis of 4-tributylstannyl-5H-furan-2-one generally involves the following steps:
The yields and selectivity can vary based on reaction conditions such as temperature, solvent choice, and catalyst type .
The molecular structure of 4-tributylstannyl-5H-furan-2-one can be described as follows:
This compound participates in various chemical reactions:
The efficiency of these reactions can depend on factors such as:
The mechanism by which 4-tributylstannyl-5H-furan-2-one acts in chemical reactions typically involves:
Data from studies indicate that this compound exhibits good selectivity in Stille reactions, which is beneficial for synthesizing target molecules with specific structures .
4-Tributylstannyl-5H-furan-2-one has several notable applications:
4-Tributylstannyl-5H-furan-2-one (CAS 145439-09-4) is an organotin-functionalized γ-lactone characterized by a tributylstannyl group at the C4 position of a furan-2(5H)-one scaffold. Its molecular formula is C₁₆H₃₀O₂Sn (MW: 373.11 g/mol), and its structure features a reactive C–Sn bond adjacent to an α,β-unsaturated lactone system. This electronic configuration enables dual reactivity: the stannyl group participates in transmetalation reactions (e.g., Stille coupling), while the lactone accepts nucleophiles or undergoes ring-opening transformations [3]. The compound typically exists as a stable solid, with its SMILES string (O=C1OCC([Sn](CCCC)(CCCC)CCCC)=C1) and InChIKey (SFOGKNHRVGTLCF-UHFFFAOYSA-N) providing precise stereoelectronic descriptors [5]. Its significance lies in its role as a benchmark synthon for constructing γ-substituted butenolides—key motifs in bioactive natural products and functional materials.
Table 1: Key Structural and Commercial Properties
| Property | Value/Descriptor |
|---|---|
| CAS Registry Number | 145439-09-4 |
| Molecular Formula | C₁₆H₃₀O₂Sn |
| IUPAC Name | 4-(Tributylstannyl)furan-2(5H)-one |
| SMILES | O=C1OCC([Sn](CCCC)(CCCC)CCCC)=C1 |
| Purity (Commercial) | 95.00% |
| Commercial Suppliers | Sigma-Aldrich, AChemBlock, Indofine |
The synthesis of 4-tributylstannyl-5H-furan-2-one emerged from late 20th-century efforts to access stereodefined butenolides. A pivotal 1999 study documented a palladium-catalyzed tandem cross-coupling/cyclization strategy to synthesize (E)-5-(tributylstannylmethylidene)-5H-furan-2-ones—structural isomers of the title compound. This route combined tributylstannyl 3-iodopropenoates with tributyltin acetylene under Pd(0) catalysis, achieving high stereoselectivity for the exocyclic double bond [2]. The CAS registry (145439-09-4) was established shortly after, with commercial availability following via specialty suppliers like Synthonix (as AldrichCPR) [5]. Early applications focused on iododestannylation and Stille reactions, where the C–Sn bond enabled configurational inversion or cross-coupling with aryl/vinyl halides [2]. These breakthroughs positioned it as a precursor to γ-alkylidenebutenolides—scaffolds prevalent in terpenoids and antitumor agents.
In contemporary synthesis, 4-tributylstannyl-5H-furan-2-one serves as a linchpin for stereoselective C–C bond formation and complex butenolide assembly. Its applications include:
Recent advances leverage its compatibility with asymmetric catalysis. For example, chiral Pd or Cu complexes convert it into enantioenriched γ-stereocenters—critical for natural product synthesis [4]. The compound’s commercial availability (purity: 95%) facilitates rapid access, though costs remain high (e.g., $1,335/g from AChemBlock) [3] [5].
Table 2: Commercial Supplier Comparison
| Supplier | Catalog ID | Purity | Price (250 mg) | Ship Time |
|---|---|---|---|---|
| Sigma-Aldrich | SYX00099 | Not tested | Not listed | Not specified |
| AChemBlock | X195149 | 95.00% | Not listed | Aug 19, 2025 |
| Indofine Chemical | 08-3343 | 95% | $295.00 | 7–10 days |
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5